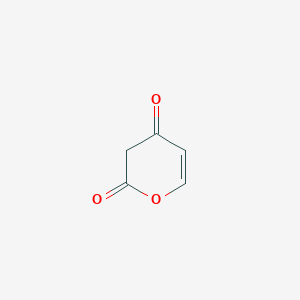
2H-Pyran-2,4(3H)-dione
Overview
Description
“2H-Pyran-2,4(3H)-dione” is a chemical compound with the molecular formula C5H4O4 . It is also known by other names such as Dihydropyran, 2,3-Dihydro-4H-pyran, 2H-3,4-Dihydropyran, 3,4-Dihydro-2H-pyran, 3,4-Dihydropyran, 5,6-Dihydro-4H-pyran, 2,3-Dihydropyran, 3,4-Dihdro-2H-pyrane, 3,4-Dihydro-2-pyran, δ2-Dihydropyran, Pyran, dihydro-, 1,2-Pyran, 3,4-dihydro- .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3,4-Dihydro-2H-pyran can be synthesized from glucosamine hydrochloride in the presence of NaOH . Another study reported the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .
Molecular Structure Analysis
The molecular structure of “2H-Pyran-2,4(3H)-dione” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 84.1164 .
Chemical Reactions Analysis
The chemical reactions involving “2H-Pyran-2,4(3H)-dione” are not well-documented in the literature. However, related compounds such as 3,4-Dihydro-2H-pyran have been studied. For instance, it has been reported that the reaction of 3,4-Dihydro-2H-pyran with malonoitrile in refluxing ethanolic piperidine leads to a product of condensation with water elimination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Pyran-2,4(3H)-dione” include a boiling point of 359.7 K . The compound has a molecular weight of 84.1164 . The enthalpy of vaporization is 34.92 ± 0.04 kJ/mol .
Scientific Research Applications
Intramolecular Interactions and Molecular Packing
Intramolecular and intermolecular interactions of 2H-Pyran-2,4(3H)-dione derivatives significantly influence their molecular conformations and crystal stability. Hirshfeld calculations and atoms in molecules (AIM) analyses have been employed to quantitatively assess these interactions, revealing the pivotal roles of hydrogen (H…H, H…C, O…H, C…C) contacts. The intramolecular O…H hydrogen bond, in particular, stabilizes the molecular structure, with studies showing that these compounds possess polar characters and exhibit varied charged regions. This detailed understanding contributes to the design of molecules with desired properties for specific applications (Boraei et al., 2021).
Synthetic Pathways and Heterocyclic Chemistry
2H-Pyran-2,4(3H)-dione serves as a precursor in the synthesis of pyrazolidin-3,5-diones, a motif of high interest in heterocyclic chemistry and pharmaceutical applications. An innovative synthetic approach utilizing dianilides as precursors and employing anodic conversion to establish N-N bonds demonstrates the compound’s utility in creating complex molecular structures, highlighting the potential for sustainable synthetic processes (Gieshoff et al., 2016).
Mechanofluorochromic Properties
Research into 4H-pyran derivatives, which are related to 2H-Pyran-2,4(3H)-dione, has explored their mechanofluorochromic (MFC) activities. These studies found that molecular symmetry significantly affects MFC properties, with certain derivatives displaying reversible MFC activities due to phase transitions induced by mechanical stress. This insight into the effect of molecular symmetry on MFC properties opens avenues for developing new high-contrast MFC-active materials (Wang et al., 2019).
Green Chemistry and Sustainable Synthesis
2H-Pyran-2,4(3H)-dione derivatives have been synthesized through eco-friendly methods, such as multicomponent reactions catalyzed by urea. This represents a low-cost, environmentally benign approach, enabling the creation of functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles at room temperature. Such methodologies underscore the importance of green chemistry in synthesizing pharmaceutically relevant compounds in a sustainable manner (Brahmachari & Banerjee, 2014).
Mechanism of Action
Target of Action
It is known that the compound can react with a variety of reagents, yielding different derivatives . These reactions suggest that the compound may interact with multiple targets in a biological system.
Mode of Action
The mode of action of 2H-Pyran-2,4(3H)-dione involves its interaction with various reagents. For instance, it has been reported that 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal, yielding the enaminone . This enaminone then reacted with a variety of reagents, affording different derivatives
Future Directions
The future directions for “2H-Pyran-2,4(3H)-dione” are not well-documented in the literature. However, the synthesis and study of related compounds continue to be an active area of research .
properties
IUPAC Name |
pyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGMNQXULKBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436372 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2,4(3H)-dione | |
CAS RN |
31470-16-3 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2H-Pyran-2,4(3H)-dione has a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol. []
A: Researchers employ various spectroscopic techniques such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and 15N NMR to elucidate the structure and properties of 2H-Pyran-2,4(3H)-dione and its derivatives. These techniques provide valuable information about functional groups, tautomerism, and electronic environments within the molecule. [, , , ]
A: Yes, 2H-Pyran-2,4(3H)-dione exhibits tautomerism. Studies utilizing deuterium isotope effects on 13C NMR chemical shifts have shown that 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione exists predominantly in the 4-hydroxy tautomeric form. []
A: Intramolecular hydrogen bonding significantly influences the structure and properties of 2H-Pyran-2,4(3H)-dione derivatives. For instance, in 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group stabilizes the 4-hydroxy tautomer. This hydrogen bonding pattern has implications for the reactivity and biological activity of these compounds. [, ]
A: 2H-Pyran-2,4(3H)-dione can be synthesized via the potassium carbonate-promoted condensation of ethyl acetoacetate with aromatic aldehydes in ethanol. []
A: Researchers modify the 2H-Pyran-2,4(3H)-dione structure by introducing various substituents at different positions. For example, introducing acyl groups at the 3-position and aminoalkylidene groups at the 5-position has led to the development of potent photosynthetic electron transport inhibitors. [, , ] Further modifications, like incorporating lipophilic amino groups, influence their inhibitory potency. []
ANone: 2H-Pyran-2,4(3H)-dione derivatives exhibit a wide range of biological activities, including:
- Photosynthetic Electron Transport Inhibition: Several derivatives act as potent inhibitors of photosynthetic electron transport, targeting the D1 protein in a manner similar to DCMU. This property makes them potential candidates for herbicide development. [, , ]
- Antimicrobial Activity: Metal complexes of 2H-Pyran-2,4(3H)-dione derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains. [, , , ]
- Odorant Receptor Agonism: Analogues like (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit potent agonistic activity towards specific odorant receptors, opening avenues for exploring their therapeutic potential in areas like bladder dysfunction. []
- Cytotoxic Activity: Some alkaloids containing the 2H-Pyran-2,4(3H)-dione moiety, isolated from fungal sources, have exhibited cytotoxic activity against various human cancer cell lines. []
- Pancreatic Lipase and Hormone Sensitive Lipase Inhibition: The compound 6-ethyl-5-methyldihydro-2H-pyran-2,4(3H)-dione, isolated from Streptomyces sp., displays inhibitory activity against pancreatic lipase and hormone-sensitive lipase, suggesting potential applications in managing obesity and related metabolic disorders. []
A: Yes, research indicates that specific Pd(II), Pt(IV), V(III), and Ru(III) complexes incorporating a Schiff base ligand derived from dehydroacetic acid show promising anticancer activity. Notably, these complexes demonstrated significant inhibitory effects against human liver cancer cell line (HEPG2) and human breast cancer cell lines (MCF7). []
A: Metal complexes of 2H-Pyran-2,4(3H)-dione derivatives often exhibit enhanced biological activities compared to the free ligands. These complexes offer diverse coordination geometries and electronic properties, influencing their interactions with biological targets. Researchers are exploring their potential applications as antimicrobial, antifungal, and anticancer agents. [, , , , , ]
A: Computational methods, including molecular docking and molecular dynamics simulations, play a vital role in understanding the interactions of 2H-Pyran-2,4(3H)-dione derivatives with their biological targets. These techniques can predict binding affinities, identify crucial binding sites, and guide the design of more potent and selective inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



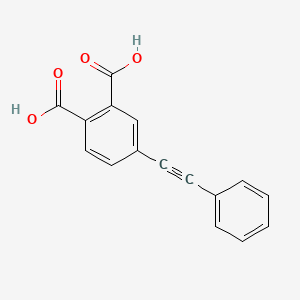
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
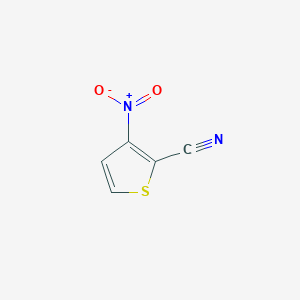
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
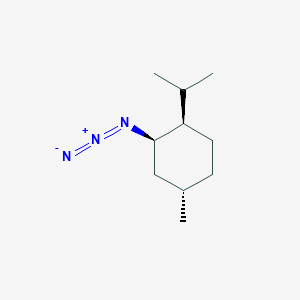
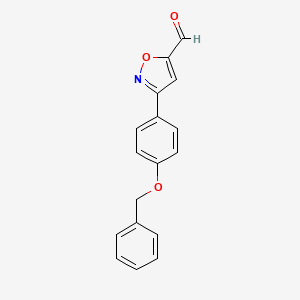
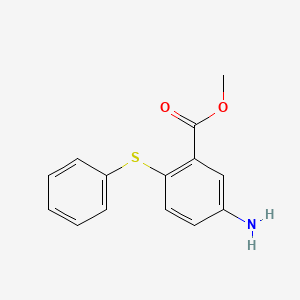
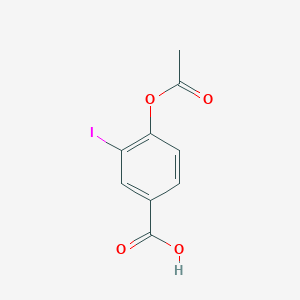
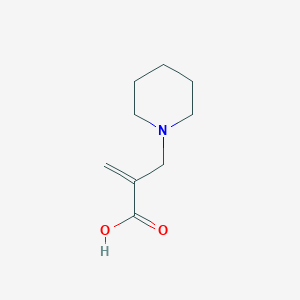
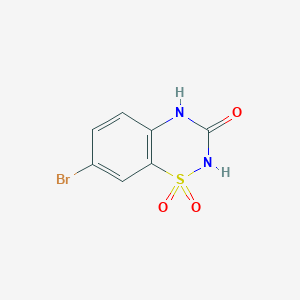
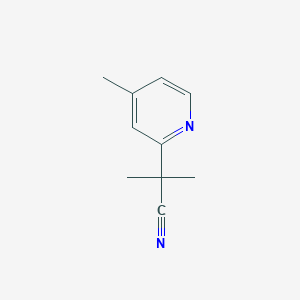


![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)